

Application Notes and Protocols: GBR 12783 for In Vitro Dopamine Uptake Assays

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B10860778

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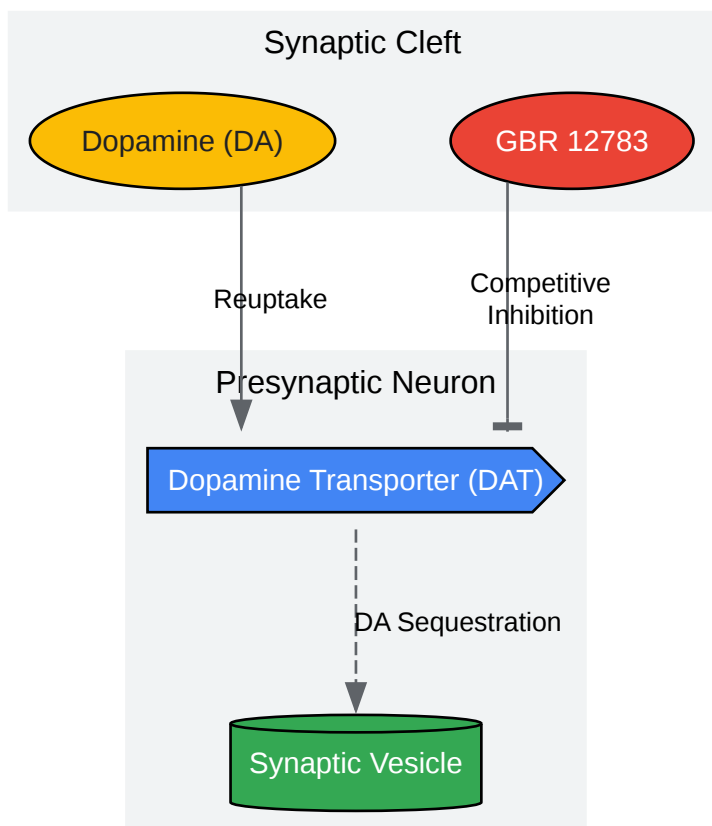
Audience: Researchers, scientists, and drug development professionals.

Introduction

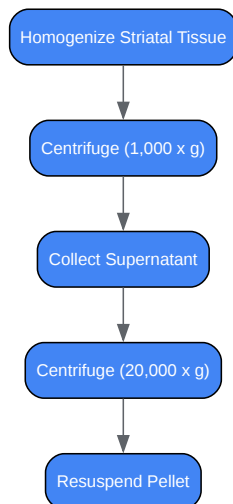
GBR 12783 is a potent and selective dopamine uptake inhibitor widely utilized in neuroscience research to study the function of the dopamine transporter (DAT). As an aryl 1,4-dialk(en)ylpiperazine derivative, it exhibits high affinity and competitive inhibition of the DAT, making it an invaluable tool for in vitro dopamine uptake assays.[1] These assays are crucial for screening potential therapeutic agents for conditions involving dopaminergic dysfunction, such as Parkinson's disease, ADHD, and substance abuse disorders. This document provides detailed protocols for utilizing **GBR 12783** in such assays, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

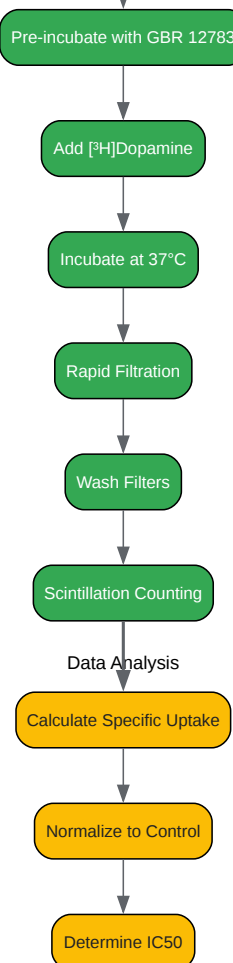
GBR 12783 functions as a competitive inhibitor at the dopamine transporter.[1] Its mechanism involves a two-step process where it first forms an initial complex with the transporter, which then slowly isomerizes to a more stable, higher-affinity state.[2] This results in a potent and long-lasting inhibition of dopamine reuptake. **GBR 12783** shows significant selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin.[1]



Synaptosome Preparation



Dopamine Uptake Assay



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References

- 1. GBR 12783, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, GBR 12783 [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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